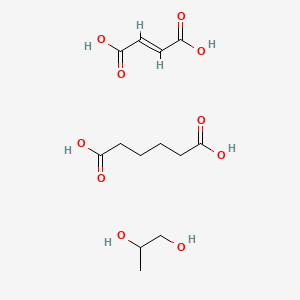![molecular formula C17H34N2O3 B14594890 7-[(10-Amino-10-oxodecyl)amino]heptanoic acid CAS No. 61042-41-9](/img/structure/B14594890.png)
7-[(10-Amino-10-oxodecyl)amino]heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(10-Amino-10-oxodecyl)amino]heptanoic acid is a compound with the molecular formula C17H34N2O3 and a molecular weight of 314.46 g/mol . This compound is also known by its synonym, 7-(1-Nonylureido)heptanoic acid . It is characterized by the presence of an amino group, a carboxylic acid group, and a long aliphatic chain, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(10-Amino-10-oxodecyl)amino]heptanoic acid typically involves the reaction of 10-amino-10-oxodecanoic acid with heptanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
7-[(10-Amino-10-oxodecyl)amino]heptanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the carbonyl group may produce alcohols .
Applications De Recherche Scientifique
7-[(10-Amino-10-oxodecyl)amino]heptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-[(10-Amino-10-oxodecyl)amino]heptanoic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The long aliphatic chain may also facilitate interactions with lipid membranes, affecting membrane fluidity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amineptine: 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoic acid, known for its antidepressant properties.
7-Aminoheptanoic acid: A simpler analog with a shorter aliphatic chain.
Uniqueness
7-[(10-Amino-10-oxodecyl)amino]heptanoic acid is unique due to its specific combination of functional groups and long aliphatic chain, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
61042-41-9 |
|---|---|
Formule moléculaire |
C17H34N2O3 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
7-[(10-amino-10-oxodecyl)amino]heptanoic acid |
InChI |
InChI=1S/C17H34N2O3/c18-16(20)12-8-4-2-1-3-6-10-14-19-15-11-7-5-9-13-17(21)22/h19H,1-15H2,(H2,18,20)(H,21,22) |
Clé InChI |
YAXWQFXVUYHNGB-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCC(=O)N)CCCCNCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


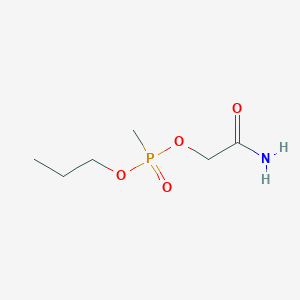
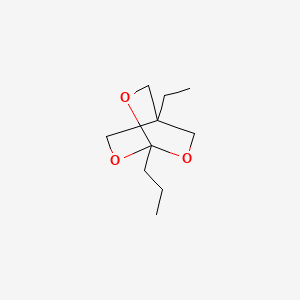

![Diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14594826.png)
![2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14594833.png)
![1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14594835.png)
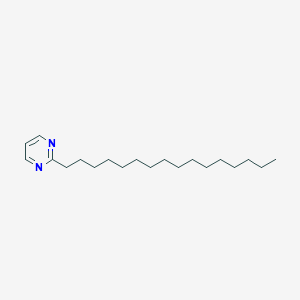
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]-](/img/structure/B14594854.png)
methanone](/img/structure/B14594858.png)
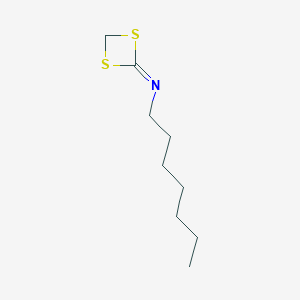
![4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol](/img/structure/B14594871.png)

